![molecular formula C15H14N2O2 B2475861 4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol CAS No. 838900-43-9](/img/structure/B2475861.png)
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol, also known as 2-methyl-4-amino-6-phenyl-1,3-benzoxazole (MPB), is an organic compound with a wide range of applications in the scientific research community. It is a white, crystalline solid with a melting point of 137-138°C, and is soluble in water, ethanol, and methanol. MPB has been used extensively in the fields of organic chemistry, materials science, and biochemistry due to its unique structural and electronic properties.
Scientific Research Applications
- AMBP can serve as a valuable building block in organic synthesis. Its pinacol boronic ester functionality allows for Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations . Additionally, catalytic protodeboronation of alkyl boronic esters using a radical approach has been reported, enabling formal anti-Markovnikov alkene hydromethylation .
- Application Example : The hydromethylation sequence using AMBP was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Thiazole derivatives, including those containing the benzoxazole moiety, have been explored for their anti-inflammatory activity. While specific studies on AMBP are limited, related compounds may exhibit similar effects .
- Imidazole-containing compounds, such as those derived from AMBP , have been synthesized and evaluated for their anti-tubercular properties. These compounds could potentially serve as novel agents against Mycobacterium tuberculosis .
- Researchers have used AMBP as a precursor to synthesize novel heterocyclic compounds. These derivatives may have diverse biological activities, and their evaluation is an ongoing area of interest .
- AMBP has been employed in the formal total synthesis of natural products. For instance, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B .
Organic Synthesis and Catalysis
Anti-Inflammatory Properties
Anti-Tubercular Activity
Heterocyclic Compound Design
Total Synthesis of Natural Products
Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6280–6285. Link Rostom, S. A. F., El-Messery, S. M., & El-Kerdawy, M. M. (2011). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 20(7), 1029–1038. Link Amini, M., Ghasemi, S., & Zolfigol, M. A. (2021). Synthesis and therapeutic potential of imidazole containing compounds: a review. BMC Chemistry, 15(1), 1–16. Link (Chinese) 新型苯并咪唑衍生物:设计、合成、对接和生物学评价. Link
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets and induce changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
It’s worth noting that indole derivatives have been found to exhibit various biologically vital properties .
properties
IUPAC Name |
4-amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-8-3-4-13-12(5-8)17-15(19-13)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDXHLESRNGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol |
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